![molecular formula C15H14ClN5 B2989157 2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile CAS No. 400082-65-7](/img/structure/B2989157.png)
2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile” is an organic compound . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile” are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Heteroaromatization and Derivative Synthesis : The synthesis of novel pyrimidine derivatives, including those related to 2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile, involves heteroaromatization processes. For example, research on the heteroaromatization with 4-Hydroxycoumarin led to the synthesis of new pyrano[2,3-d]pyrimidines and triazolopyrimidines, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (El-Agrody et al., 2001).
Antimicrobial Applications : Some synthesized pyrimidine derivatives show antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This aspect of research highlights the potential of pyrimidine derivatives in addressing microbial resistance (El-Agrody et al., 2001).
Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines substituted with piperazine nuclei have been synthesized for potential use as fluorescent probes for DNA detection. This application demonstrates the role of pyrimidine and piperazine derivatives in bioanalytical chemistry, offering tools for studying DNA and possibly diagnosing genetic disorders (Perin et al., 2011).
Anticancer Agents : Research into quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which share structural similarities with the compound of interest, has identified potent anticancer properties in vitro. This highlights the potential therapeutic applications of these compounds in oncology (Ortega et al., 2000).
Safety and Hazards
Orientations Futures
The future directions for the research and development of “2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile” and similar compounds could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .
Mécanisme D'action
Target of Action
It’s known that piperazine compounds, which are part of the structure of this compound, are generally used as anthelmintic agents . They mediate their action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazines have been found to act as stimulants as a result of dopaminergic, noradrenergic, and predominantly serotoninergic effects produced in the brain . The majority of pharmacological studies of piperazines have indicated that they produce toxic effects similar to amphetamine and other sympathomimetics .
Biochemical Pathways
Given the stimulant nature of piperazine compounds, it can be inferred that they may influence the dopaminergic, noradrenergic, and serotoninergic pathways in the brain .
Result of Action
Based on the known effects of piperazine compounds, it can be inferred that they may result in the paralysis of parasites, leading to their expulsion from the host body .
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c16-13-2-1-3-14(8-13)20-4-6-21(7-5-20)15-18-10-12(9-17)11-19-15/h1-3,8,10-11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUUPNQRVOUMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=C(C=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

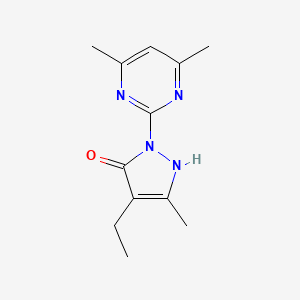

![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)

![2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2989081.png)
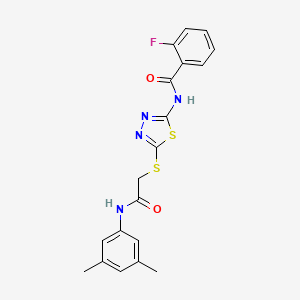
![2-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2989084.png)

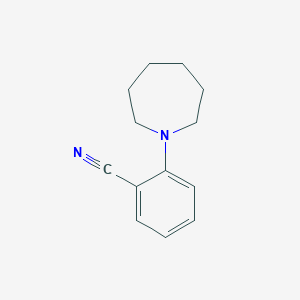
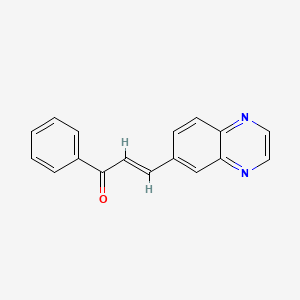
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2989090.png)
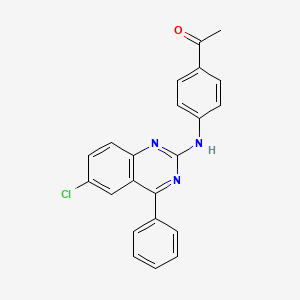
![5-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2989094.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide](/img/structure/B2989097.png)